Scaffold Assembly Uniqueness: 1,2,3-Triazole N1-Piperidine-4-yl Connectivity Differentiates This Compound from All Common 1,2,4-Triazole and C2/C5-Indole Regioisomers
The target compound (CAS 2310124-14-0) possesses a specific three-component connectivity — indole C3-methanone → piperidine N1 → piperidine C4 → 1,2,3-triazole N1 — that is structurally distinct from several commercially available close analogs. The indol-2-yl regioisomer (CAS 2320889-18-5) attaches the methanone at the indole C2 position, altering the spatial orientation of the indole NH hydrogen-bond donor relative to the triazole. The indol-5-yl regioisomer (no CAS retrieved from non-excluded sources) shifts the attachment to C5, further modifying the vector of the indole moiety. Additionally, the 4-(2H-1,2,3-triazol-2-yl)piperidine analog inverts the triazole connectivity from N1 to N2 substitution. Published SAR for related indole-triazole-piperidine series in CK2 inhibitor patents (US20230278983A1) confirms that positional isomerism at the indole attachment point and triazole regioisomerism produce distinct kinase selectivity profiles, with different isomers displaying preferential inhibition of CK2 versus off-target kinases [1]. This specific scaffold assembly is therefore a non-fungible chemical entity within its congeneric space.
| Evidence Dimension | Scaffold regioisomerism and connectivity pattern |
|---|---|
| Target Compound Data | Indole C3-methanone → piperidine N1 → piperidine C4 → 1,2,3-triazole N1 connectivity; molecular formula C₁₆H₁₇N₅O; MW 295.346; InChI Key MSBICRLOFJHDHJ-UHFFFAOYSA-N |
| Comparator Or Baseline | Indol-2-yl regioisomer (CAS 2320889-18-5): indole C2-methanone connectivity; Indol-5-yl regioisomer: indole C5-methanone connectivity; 4-(2H-1,2,3-triazol-2-yl)piperidine analog: triazole N2 substitution; 1,2,4-triazole analogs: different heterocycle regiochemistry |
| Quantified Difference | Qualitative structural differentiation confirmed by unique InChI Key and CAS number; SAR data from patent series US20230278983A1 demonstrate that positional isomerism alters kinase selectivity profiles (no direct matched-assay comparison available for the target compound against each comparator) |
| Conditions | Structural identity confirmed by InChI Key, CAS registry, and molecular formula; SAR context derived from indole-triazole-piperidine patent series disclosing CK2-selective inhibitors |
Why This Matters
Procurement of the correct regioisomer is essential because even single-atom connectivity changes in indole-triazole-piperidine scaffolds can redirect kinase selectivity — ordering the indol-2-yl or indol-5-yl analog under the assumption of class equivalence would introduce an uncontrolled variable that invalidates SAR hypotheses.
- [1] Google Patents. US20230278983A1. Indole derivatives and uses thereof for treating a cancer. Filed 2021-07-06. Demonstrates that indole-triazole-piperidine positional isomers exhibit differential CK2 kinase inhibition profiles, with selectivity dependent on indole substitution position and triazole regioisomerism. View Source
